4-Fluoronaphthyl methyl sulfone
Overview
Description
4-Fluoronaphthyl methyl sulfone is a biochemical used for proteomics research . Its molecular formula is C11H9FO2S and it has a molecular weight of 224.25 .
Synthesis Analysis
The synthesis of 4-Fluoronaphthyl methyl sulfone involves several steps. A solution of 1-bromo-4-fluoronaphthalene is added to a stirred solution of t-BuLi in tetrahydrofuran at -78 °C. The reaction mixture is stirred for 20 minutes at -78 °C, after which the temperature is raised to -40 °C, and sulfur dioxide is bubbled through the mixture for 5 minutes .Scientific Research Applications
Application in High Voltage Lithium-ion Batteries
- Summary of the Application: 4-Fluoronaphthyl methyl sulfone has been used in the development of a new class of fluorinated sulfones as electrolyte solvents for high voltage lithium-ion batteries .
- Results or Outcomes: While the oxidation potential of β-fluorinated sulfones is slightly lower than that of α-fluorinated sulfones, it is still significantly higher than the oxidation potential of regular sulfones, which already possess fairly high anodic stability . This makes them more stable towards graphite anodes and reduces the lithium solvating power compared to regular sulfones, mitigating the transition metal dissolution of cathodes .
Application in Proteomics Research
- Summary of the Application: 4-Fluoronaphthyl methyl sulfone is used as a biochemical for proteomics research .
Application in Synthesis of Sulfonyl Fluorides
- Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . 4-Fluoronaphthyl methyl sulfone could potentially be used in the synthesis of sulfonyl fluorides .
- Methods of Application or Experimental Procedures: Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Application in C–S Bond Functionalization
- Summary of the Application: Sulfones, including potentially 4-Fluoronaphthyl methyl sulfone, have been used in Pd-catalysed Suzuki–Miyaura type reactions . This has opened a new area of research with burgeoning activity in recent years, displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Application in Photocatalytic Approaches
Safety And Hazards
properties
IUPAC Name |
1-fluoro-4-methylsulfonylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJDLILZBCRIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377814 | |
Record name | 4-Fluoronaphthyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronaphthyl methyl sulfone | |
CAS RN |
59080-18-1 | |
Record name | 1-Fluoro-4-(methylsulfonyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59080-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoronaphthyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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